1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
2,2-difluoro-6-(2-phenylethylsulfonyl)-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c16-15(17)12-14(15)7-9-18(10-8-14)21(19,20)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSCBGWYFHXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable azaspiro precursor and a difluoromethylating agent.
Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced via a nucleophilic substitution reaction, where a phenethylsulfonyl chloride reacts with the spirocyclic intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The phenethylsulfonyl moiety is a strong electron-withdrawing group, making adjacent positions susceptible to nucleophilic attack. Potential reactions include:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nucleophilic Displacement | Amines, alkoxides, or Grignard reagents | Substituted amines/ethers at the sulfonyl site |
| Reduction | LiAlH₄, NaBH₄ | Thioether or sulfide derivatives |
| Hydrolysis | Acidic/basic aqueous conditions | Sulfonic acid or phenol derivatives |
Fluorine-Spiro Ring Interactions
The 1,1-difluoro configuration may participate in:
-
Fluorine-mediated stabilization of transition states during ring-opening,
-
Electrophilic fluorination under strong oxidizing conditions .
Hazard and Stability Considerations
Related hydrochloride salts exhibit:
Data Gaps and Recommendations
No peer-reviewed studies explicitly detail the reactions of 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane. Future work should prioritize:
-
Experimental kinetic studies to map substitution pathways,
-
Computational modeling (DFT) to predict reactive sites,
-
Catalytic exploration for asymmetric functionalization.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in treating neurological disorders and other diseases.
- Mechanism of Action : Preliminary studies suggest that the compound may act on specific receptors in the central nervous system, potentially modulating neurotransmitter activity. The difluoro group enhances the lipophilicity of the molecule, facilitating better membrane permeability.
Synthetic Chemistry
1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane serves as an intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure is valuable for creating libraries of compounds for high-throughput screening in drug discovery.
- Synthesis Pathways : Various synthetic routes have been documented, including:
- Stepwise synthesis involving the formation of the spirocyclic core followed by functionalization with sulfonyl groups.
- One-pot reactions that streamline the process, reducing time and increasing yield.
Research has indicated that this compound exhibits biological activities that may be beneficial in medicinal chemistry.
- Antimicrobial Properties : Some studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Investigations into its effects on neuronal cells suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Case Study 1: Neuroprotective Potential
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on cultured neuronal cells. Results indicated a significant reduction in cell death under oxidative stress conditions, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the sulfonyl group enhanced antibacterial activity, providing insights into structure-activity relationships.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phenethylsulfonyl group may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related analogs:
| Compound Name/Structure | Core Features | Key Substituents | Reported Activity/Properties | References |
|---|---|---|---|---|
| Target Compound : (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | Piperidine-thiadiazole, methanone | 3,4-difluorophenyl, 5-ethyl-thiadiazole | Structural analog of PDE2A inhibitors | |
| Bis(4-(5-(N-ethylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C3) | Bis-thiadiazolyl phenyl methanone | N-ethylamino, phenyl | Antimicrobial, antibiofilm | |
| 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | Thiadiazole-benzoic acid | 3,4-difluorophenylamino, methoxybenzoic acid | Discontinued (likely solubility issues) | |
| (5S)-3,3-Difluoro-5-(5-methyltriazolo[1,5-a]pyrimidin-7-yl)piperidin-1-ylmethanone | Piperidine-triazolo pyrimidine, methanone | 3,4-difluorophenyl, triazolo pyrimidine | PDE2A inhibition | |
| 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one | Thiazolidinone-thiadiazole | 4-fluorophenyl, 4-methoxyphenyl | Unknown (structural focus) |
Key Observations
Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and PDE2A inhibitor () may enhance binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or 2,4-difluorophenyl analogs (). Fluorination improves metabolic stability and modulates lipophilicity .
Thiadiazole Modifications: The 5-ethyl substituent on the thiadiazole in the target compound contrasts with N-ethylamino (C3, ) or unsubstituted thiadiazoles (). Ethyl groups may reduce polarity, enhancing membrane permeability compared to polar amino substituents .
Piperidine vs. Other Heterocycles: Piperidine in the target compound and PDE2A inhibitor () offers conformational flexibility, whereas thiazolidinone () or triazole cores () introduce rigidity. This flexibility may improve target engagement in enzyme-binding pockets .
The ethyl-thiadiazole group in the target compound may similarly optimize bioactivity .
Biological Activity
1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that incorporates both a difluoromethyl group and a phenethylsulfonyl moiety. This structural configuration contributes to its unique biological properties.
- Molecular Formula : C₁₃H₁₄F₂N₁O₂S
- Molecular Weight : 291.32 g/mol
- CAS Number : 2097862-22-9
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The difluoromethyl group acts as an electrophile, while the phenethylsulfonyl group may facilitate interactions with protein residues.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For instance, studies have shown potential inhibition of the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and cellular stress responses .
Biological Activity Data
A summary of the biological activities observed in various studies is provided in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study evaluated the compound's cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Inflammatory Disorders : In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : The compound exhibited antimicrobial activity against Gram-positive bacteria in preliminary assays, indicating its potential for development as an antibiotic.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Synthetic routes typically involve multi-step processes starting from readily available precursors, employing reactions such as sulfonylation and fluorination.
Synthesis Overview
The synthesis can be summarized as follows:
- Formation of the Spirocyclic Structure : Utilizing cyclization reactions to form the core spirocyclic framework.
- Introduction of Functional Groups : Selective introduction of the difluoromethyl and phenethylsulfonyl groups through electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane, and how can stereochemical outcomes be controlled?
- Methodology : Utilize nucleophilic substitution or cyclopropanation strategies, as demonstrated in spiro[2.5]octane systems. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Post-synthetic modifications, such as sulfonylation (e.g., phenethylsulfonyl introduction), require anhydrous conditions and reagents like diphenylphosphoryl azide for coupling .
- Key Challenges : Epoxide intermediates may undergo unexpected ring-opening under basic conditions (e.g., DMSO/dimethyloxosulfonium methylide), necessitating careful monitoring of reaction times and temperatures .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Techniques :
- NMR (1H/19F/13C): Assign stereochemistry and confirm fluorination patterns via coupling constants and NOE experiments .
- X-ray Crystallography : Resolve spirocyclic conformation and sulfonyl group orientation, as shown for analogous 6-heteraspiro[2.5]octanes (space group Pna2₁) .
- LCMS/HPLC : Assess purity (>95%) and molecular ion verification (e.g., m/z 373.4 observed in related spirocyclic quinolones) .
Q. How can researchers optimize reaction yields for intermediates like 6-azaspiro[2.5]octane derivatives?
- Approach :
- Use HCl salts of 6-azaspiro[2.5]octane to enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Optimize stoichiometry (e.g., 1.5 equivalents of nucleophile) and heating (reflux in THF) to achieve ~48% yields, as seen in quinolone derivatives .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental stereochemical data?
- Methodology :
- Perform DFT calculations to model spirocyclic conformations and compare with experimental X-ray data (e.g., bond angles, torsion angles).
- Validate NMR chemical shift predictions using software like Gaussian or Schrödinger, cross-referencing with observed 19F shifts .
Q. What strategies are recommended for probing metabolic stability and pharmacokinetic properties?
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS for parent compound depletion .
- Plasma Stability : Test pH-dependent hydrolysis of the sulfonyl group using HPLC-UV .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Design :
- Substituent Variation : Replace phenethylsulfonyl with bioisosteres (e.g., trifluoromethylbenzyl) to modulate receptor binding, as seen in EP4 antagonists like Vorbipiprant .
- Spirocycle Modification : Introduce heteroatoms (e.g., oxygen, phosphorus) into the spiro[2.5]octane core to alter ring strain and solubility .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Solutions :
- Continuous Flow Chemistry : Minimize epimerization risks by reducing reaction times and intermediate isolation steps.
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns for >99% enantiomeric excess, as applied to spirocyclic carboxamides .
Data Contradiction Analysis
Q. How should researchers address conflicting data between theoretical and experimental LogP values?
- Resolution :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).
- Adjust Parameters : Account for fluorine’s polar hydrophobicity and sulfonyl group ionization in physiological pH, which algorithms may underestimate .
Tables for Key Data
Notes for Methodological Rigor
- Use full chemical names (no abbreviations) and numerical identifiers for consistent referencing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
